molecular formula C17H12BrN3O2 B6347291 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine CAS No. 1354925-63-5

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine

Cat. No.: B6347291
CAS No.: 1354925-63-5
M. Wt: 370.2 g/mol
InChI Key: IXHVNVDHKZNNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H12BrN3O2 and its molecular weight is 370.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.01129 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHVNVDHKZNNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a benzodioxole moiety and a bromophenyl group. This unique structure is thought to contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Apoptosis induction via caspase activation
A54912.5Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research suggests that the compound may inhibit key enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.

  • Cancer Cells : The compound may inhibit the activity of protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Bacterial Cells : It is hypothesized that the compound disrupts bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their biological activities. One derivative exhibited enhanced potency against resistant cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.